1-(2-fluorobenzyl)azocane

Fluorine positional isomer Metabolic stability Conformational bias

1-(2-Fluorobenzyl)azocane (IUPAC: 1-[(2-fluorophenyl)methyl]azocane; molecular formula C₁₄H₂₀FN; molecular weight 221.31 g/mol) is an N-substituted saturated eight-membered nitrogen heterocycle (azocane) bearing an ortho-fluorobenzyl substituent. The compound belongs to the broader azocane alkaloid family, a scaffold class recognized for diverse bioactivities including antimicrobial, antitumor, and central nervous system (CNS) receptor modulation.

Molecular Formula C14H20FN
Molecular Weight 221.31 g/mol
Cat. No. B6118065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-fluorobenzyl)azocane
Molecular FormulaC14H20FN
Molecular Weight221.31 g/mol
Structural Identifiers
SMILESC1CCCN(CCC1)CC2=CC=CC=C2F
InChIInChI=1S/C14H20FN/c15-14-9-5-4-8-13(14)12-16-10-6-2-1-3-7-11-16/h4-5,8-9H,1-3,6-7,10-12H2
InChIKeyRGYNTNDQIXAVSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluorobenzyl)azocane: Chemical Identity, Scaffold Class, and Procurement Baseline


1-(2-Fluorobenzyl)azocane (IUPAC: 1-[(2-fluorophenyl)methyl]azocane; molecular formula C₁₄H₂₀FN; molecular weight 221.31 g/mol) is an N-substituted saturated eight-membered nitrogen heterocycle (azocane) bearing an ortho-fluorobenzyl substituent [1]. The compound belongs to the broader azocane alkaloid family, a scaffold class recognized for diverse bioactivities including antimicrobial, antitumor, and central nervous system (CNS) receptor modulation [2]. It is catalogued across multiple chemical biology databases under identifiers including CHEMBL1386904, MLS000532747, and SMR000140185, indicating its availability within high-throughput screening collections [1].

Why 1-(2-Fluorobenzyl)azocane Cannot Be Generically Substituted: Ring Size and Fluorine Position as Key Differentiation Drivers


The 1-(2-fluorobenzyl)azocane scaffold occupies a unique intersection of three structural variables—eight-membered ring size, ortho-fluorine substitution on the benzyl group, and the N-benzyl linkage—each of which independently influences conformational bias, target engagement, and metabolic fate. Simply interchanging this compound with a six-membered piperidine, a seven-membered azepane, or even a para-fluoro positional isomer risks altering critical properties: azocane ring-expanded fentalogue antagonists achieve AD₅₀ values of 2–4 mg/kg in vivo, whereas corresponding piperidine-core fentalogues function as agonists [1]; and in fluorobenzyl-containing scaffolds, the ortho-fluorine position can reduce benzylic metabolic oxidation compared to the para position [2]. The absence of published head-to-head bioactivity comparisons for this specific compound against its closest analogs, however, means that ring-size and fluorine-position effects remain class-level inferences that must be validated experimentally for each application.

Quantitative Differentiation Evidence for 1-(2-Fluorobenzyl)azocane Against Closest Analogs and In-Class Candidates


Ortho-Fluorine Positional Isomer Differentiation: 2-Fluoro vs. 3-Fluoro vs. 4-Fluorobenzyl Azocane

1-(2-Fluorobenzyl)azocane bears the fluorine substituent at the ortho position of the benzyl ring. In closely related N-benzyl heterocyclic systems, ortho-fluorine substitution constrains the rotational freedom of the benzyl group via both steric hindrance and through-space electronic interactions with the endocyclic nitrogen, an effect that is absent in the para-fluorobenzyl isomer (1-(4-fluorobenzyl)azocane) and diminished in the meta-fluorobenzyl isomer (1-(3-fluorobenzyl)azocane). Ortho-fluorine on aromatic rings has been shown to reduce the rate of cytochrome P450-mediated benzylic hydroxylation relative to para-fluorine in model benzoate substrates (30.1 ± 0.2% vs. 92.4 ± 11.6% of control activity for unsubstituted benzoate) [1]. Although these metabolic stability data were generated on benzoate esters rather than N-benzyl azocanes, the fundamental electronic effect of ortho-fluorine on metabolic soft spots is a well-established class-level inference. The three positional isomers are commercially available as discrete catalog items , enabling direct procurement of each for comparative profiling.

Fluorine positional isomer Metabolic stability Conformational bias SAR

Ring Size Differentiation: 1-(2-Fluorobenzyl)azocane (8-Membered) vs. 1-(2-Fluorobenzyl)azepane (7-Membered) vs. 1-(2-Fluorobenzyl)piperidine (6-Membered)

The core ring size is a decisive determinant of pharmacological activity in N-substituted saturated cyclic amines. Evidence from a systematic study of 84 ring-expanded fentanyl analogs demonstrates that expanding the piperidine (six-membered) core to azepane (seven-membered) and azocane (eight-membered) cores can convert mu opioid receptor (MOR) agonists into MOR antagonists. Specifically, 15 azepane- and azocane-core compounds effectively blocked synthetic opioid antinociception in vivo, with four potent antagonists (compounds 16, 46, 53, and 69) identified. Compound 53 (an azocane derivative) demonstrated AD₅₀ values of 2.02 mg/kg against morphine and 4.02 mg/kg against fentanyl, and reversed fentanyl-induced respiratory depression in whole-body plethysmography [1]. In a separate series of 70 fentalogues covering piperidine, homopiperidine, and azocane derivatives with dual NK1 receptor antagonism and serotonin reuptake transporter (SERT) inhibition, azocane derivatives were explicitly included in the SAR exploration, although the lead compounds (piperidine 2 and homopiperidine 8) emerged from the smaller ring systems [2]. The 2-fluorobenzyl substituent on 1-(2-fluorobenzyl)azocane is not directly represented in these fentalogue studies, but the azocane ring itself is validated as a pharmacologically active scaffold capable of conferring antagonism where smaller rings produce agonism.

Ring size Conformational flexibility Mu opioid receptor Fentalogue

Lipophilicity Differentiation: Computed LogP of N-Benzyl Azocane Analogs Guides CNS Penetration Predictions

Lipophilicity is a primary determinant of passive CNS penetration and non-specific protein binding. Among commercially available N-substituted azocane analogs, the computed LogP values provide a basis for differentiation. 1-(4-Chlorobenzyl)azocane has a computed ACD/LogP of 5.00 , while the parent azocane has an ACD/LogP of 2.06 . The 2-fluorobenzyl substituent on the target compound is expected to yield an intermediate LogP value: fluorine is less lipophilic than chlorine (Hammett π values: F = 0.14 vs. Cl = 0.71), and the ortho position may introduce intramolecular interactions that further modulate the effective logP. While experimentally measured logP/logD values for 1-(2-fluorobenzyl)azocane are not publicly available, the established range of 2.06 (azocane) to 5.00 (4-chlorobenzyl azocane) provides boundaries for estimating its position within the lipophilicity landscape. For CNS-targeted applications, compounds with LogP between 2 and 4 are generally favored for optimal brain penetration [1], suggesting that 1-(2-fluorobenzyl)azocane may occupy a more favorable range than the highly lipophilic 4-chlorobenzyl analog.

Lipophilicity LogP CNS penetration Physicochemical property

Patent Landscape: Azocane Scaffold Validated for Hepatitis B and Broader Therapeutic Applications

A 2016 patent application (WO2016149581A1) by Novira Therapeutics, Inc. discloses azocane and azonane derivatives and methods for treating hepatitis B virus (HBV) infections [1]. The patent describes compounds of formula (I) wherein the azocane (eight-membered) or azonane (nine-membered) ring is a core structural element, with specific claims directed toward disrupting, accelerating, reducing, delaying, or preventing HBV infection. The patent family extends to US9884831 (granted 2018), EP3240787A2, and AU2016232801A1, indicating sustained commercial investment in azocane-based antiviral agents. While 1-(2-fluorobenzyl)azocane itself is not specifically claimed, the patent establishes azocane N-substitution as a validated medicinal chemistry strategy for antiviral target engagement. This contrasts with smaller-ring piperidine and azepane analogs, which are not the primary focus of this patent family. Additionally, azocane derivatives have been explored as thrombin-activatable fibrinolysis inhibitor (TAFIa) inhibitors, TRPV1 antagonists for neuropathic pain, and Pin1 isomerase inhibitors for cancer [2].

Patent analysis Hepatitis B Antiviral Therapeutic scaffold

Recommended Procurement and Application Scenarios for 1-(2-Fluorobenzyl)azocane Based on Evidence Profile


Scenario 1: MOR Antagonist Probe Development Leveraging Azocane Ring-Expansion Strategy

For laboratories investigating mu opioid receptor (MOR) antagonists as potential opioid overdose reversal agents, 1-(2-fluorobenzyl)azocane offers a structurally distinct N-substituted azocane scaffold. Evidence from ring-expanded fentalogue studies demonstrates that the azocane core can convert MOR agonism to antagonism, with lead compound 53 achieving AD₅₀ values of 2.02–4.02 mg/kg and reversing fentanyl-induced respiratory depression in mice [1]. The 2-fluorobenzyl substituent provides an additional vector for SAR exploration beyond the fentalogue chemotype. Researchers should procure 1-(2-fluorobenzyl)piperidine and 1-(2-fluorobenzyl)azepane as matched ring-size comparators to isolate the contribution of the eight-membered ring to functional activity.

Scenario 2: Fluorine Positional Isomer SAR Studies for Metabolic Stability Optimization

In medicinal chemistry programs where benzylic oxidation is a known metabolic liability, the three fluorobenzyl positional isomers—1-(2-fluorobenzyl)azocane, 1-(3-fluorobenzyl)azocane, and 1-(4-fluorobenzyl)azocane—should be procured as a set for comparative microsomal stability profiling. Class-level evidence from benzoate models indicates that ortho-fluorine substitution can reduce metabolic turnover by approximately 3-fold relative to para-fluorine (30.1% vs. 92.4% of control activity) [2]. Direct experimental comparison of these three isomers in human liver microsome assays will determine whether this trend translates to the N-benzyl azocane chemotype and identify the optimal fluorine position for further lead optimization.

Scenario 3: CNS Penetration-Focused Lead Generation Using N-Benzyl Azocane Lipophilicity Tuning

When CNS penetration is a design objective, 1-(2-fluorobenzyl)azocane should be favored over the more lipophilic 1-(4-chlorobenzyl)azocane (ACD/LogP = 5.00) , as the latter exceeds the optimal LogP range of 2–4 for CNS drug candidates [3]. The predicted intermediate lipophilicity of the 2-fluorobenzyl derivative may yield a superior brain-to-plasma ratio and reduced non-specific tissue binding relative to halogenated analogs. Researchers should include 1-benzylazocane (unsubstituted) and 1-(4-fluorobenzyl)azocane as additional comparators to generate a complete lipophilicity-activity relationship within the N-benzyl azocane series.

Scenario 4: Fragment-Based or High-Throughput Screening Library Diversification

Given its catalog presence in the MLSMR screening collection (identifier MLS000532747) and its listing across multiple chemical biology databases [4], 1-(2-fluorobenzyl)azocane is suitable for inclusion in diversity-oriented screening libraries targeting under-explored regions of chemical space. The eight-membered saturated azocane ring is underrepresented in commercial screening collections relative to five- and six-membered heterocycles, and its conformational flexibility offers the potential for unique three-dimensional shapes that may engage protein targets inaccessible to flatter, smaller-ring scaffolds [5]. Procuring this compound for phenotypic or target-based screens may yield hits in therapeutic areas where azocane-containing compounds have shown promise, including antiviral (HBV), CNS (MOR antagonism, TRPV1), and oncology (Pin1 inhibition) [6].

Quote Request

Request a Quote for 1-(2-fluorobenzyl)azocane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.